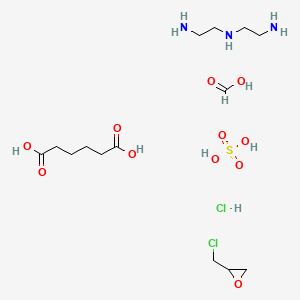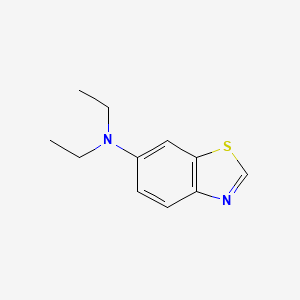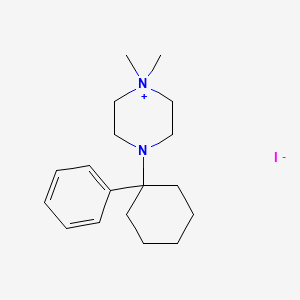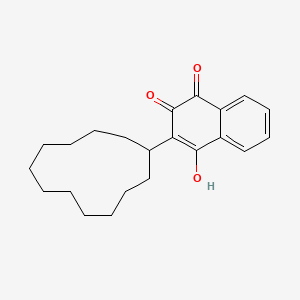![molecular formula C16H18O2Te2 B14446487 Bis[(4-methoxyphenyl)methyl]ditellane CAS No. 78547-47-4](/img/structure/B14446487.png)
Bis[(4-methoxyphenyl)methyl]ditellane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(4-methoxyphenyl)methyl]ditellane is an organotellurium compound with the molecular formula C14H14O2Te2. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound consists of two 4-methoxyphenyl groups attached to a ditellane core, making it an interesting subject for studies in organic and inorganic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)methyl]ditellane typically involves the reaction of 4-methoxybenzyl chloride with sodium telluride. The reaction is carried out in an inert atmosphere to prevent oxidation of the tellurium. The general reaction scheme is as follows:
2C8H9Cl+Na2Te2→C14H14O2Te2+2NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(4-methoxyphenyl)methyl]ditellane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: It can be reduced to form tellurium and the corresponding 4-methoxybenzyl derivatives.
Substitution: The tellurium atoms can be substituted with other chalcogens or halogens under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide and 4-methoxybenzyl alcohol.
Reduction: Elemental tellurium and 4-methoxybenzyl derivatives.
Substitution: Halogenated 4-methoxybenzyl compounds.
Aplicaciones Científicas De Investigación
Bis[(4-methoxyphenyl)methyl]ditellane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Studies have explored its potential as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Bis[(4-methoxyphenyl)methyl]ditellane involves its ability to interact with various molecular targets. The tellurium atoms in the compound can form bonds with sulfur-containing biomolecules, leading to the modulation of biological pathways. This interaction can result in antioxidant effects, inhibition of enzyme activity, and potential therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl ditelluride: Similar structure but with phenyl groups instead of 4-methoxyphenyl groups.
Bis(4-methylphenyl)ditellane: Similar structure but with 4-methylphenyl groups.
Diphenyl diselenide: Similar structure but with selenium instead of tellurium.
Uniqueness
Bis[(4-methoxyphenyl)methyl]ditellane is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The methoxy groups can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
78547-47-4 |
|---|---|
Fórmula molecular |
C16H18O2Te2 |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
1-methoxy-4-[[(4-methoxyphenyl)methylditellanyl]methyl]benzene |
InChI |
InChI=1S/C16H18O2Te2/c1-17-15-7-3-13(4-8-15)11-19-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3 |
Clave InChI |
GRZCAIYJLRYULP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C[Te][Te]CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)






![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)




